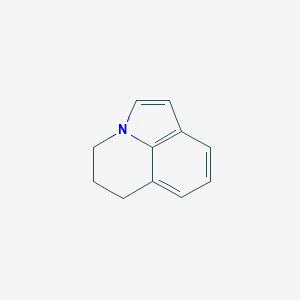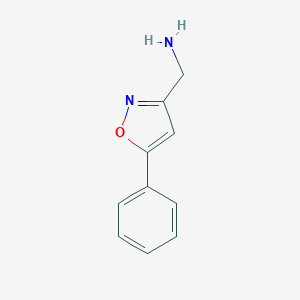
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-, also known as chalcone cyanide, is a chemical compound with the molecular formula C16H11NO. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- is not fully understood. However, it has been suggested that it inhibits the activity of various enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and proteasome. It has also been found to induce oxidative stress and DNA damage in cancer cells. In addition, it has been found to exhibit anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It can be toxic to both cancer cells and normal cells, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-. One area of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research is the investigation of its potential use in the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
In conclusion, Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- is a unique chemical compound that has been used in various scientific research applications. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for cancer therapy. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as potassium hydroxide. The reaction results in the formation of Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)-, which can be further converted to Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- cyanide by reacting it with hydrogen cyanide in the presence of a catalyst such as sodium methoxide.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- has been used in various scientific research applications such as drug discovery, cancer research, and material science. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been used as a building block in the synthesis of various organic compounds including dyes, polymers, and pharmaceuticals.
Propiedades
Número CAS |
5724-55-0 |
|---|---|
Nombre del producto |
Benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- |
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-11H/b11-10+ |
Clave InChI |
CAHMJFODGBXCBM-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C#N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)
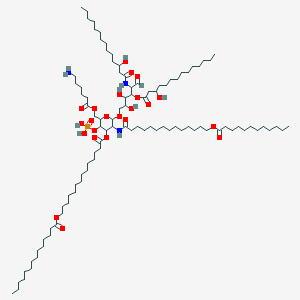
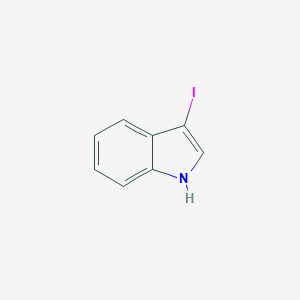
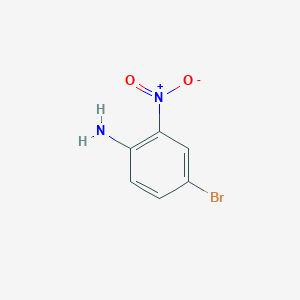
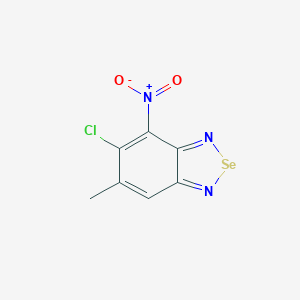


![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)

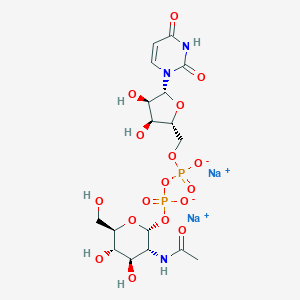
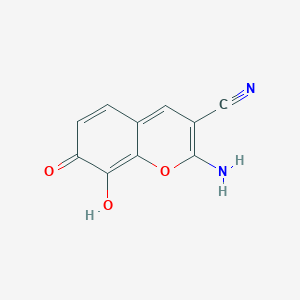
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
